molecular formula C37H30N4O3S B10880434 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

Cat. No.: B10880434
M. Wt: 610.7 g/mol
InChI Key: YBMGXGGVFKRIEM-UHFFFAOYSA-N
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Description

“N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide” is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring, a phthalimide group, and a butanamide chain with a methylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzyl and Cyano Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Phthalimide Group: This step may involve the reaction of phthalic anhydride with an amine to form the phthalimide.

    Formation of the Butanamide Chain: This can be synthesized through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

    Introduction of the Methylsulfanyl Group: This can be achieved through thiolation reactions using reagents like methylthiol.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide” would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C37H30N4O3S

Molecular Weight

610.7 g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C37H30N4O3S/c1-45-22-21-31(41-36(43)28-19-11-12-20-29(28)37(41)44)35(42)39-34-30(23-38)32(26-15-7-3-8-16-26)33(27-17-9-4-10-18-27)40(34)24-25-13-5-2-6-14-25/h2-20,31H,21-22,24H2,1H3,(H,39,42)

InChI Key

YBMGXGGVFKRIEM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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